

# Coelichelin: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Coelichelin	
Cat. No.:	B1225944	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the chemical structure, properties, and synthesis of **coelichelin**, a notable siderophore with significant implications for microbial iron acquisition and potential therapeutic applications.

## **Chemical Structure and Properties**

**Coelichelin** is a tetrapeptide belonging to the hydroxamate class of siderophores, first identified in the bacterium Streptomyces coelicolor.[1] Its primary function is to chelate ferric iron (Fe<sup>3+</sup>) with high affinity, facilitating its transport into the bacterial cell, particularly under iron-deficient conditions.[1] The structure of **coelichelin** was elucidated through a combination of genome mining, which predicted its peptide nature from the nonribosomal peptide synthetase (NRPS) gene cluster, and subsequent characterization of the isolated natural product using mass spectrometry and NMR spectroscopy.[1][2]

The chemical composition of **coelichelin** is (2S)-2-[[(2R)-2-amino-5-[formyl(hydroxy)amino]pentanoyl]amino]-5-[[(2R,3R)-2-[[(2R)-2-amino-5-[formyl(hydroxy)amino]pentanoyl]amino]-3-hydroxybutanoyl]-hydroxyamino]pentanoic acid.[3] It is classified as a trishydroxamate tetrapeptide, which enables the formation of a stable hexacoordinate, octahedral complex with ferric iron.[1]

Molecular Formula: C21H39N7O11[3]



Structure: The tetrapeptide backbone of **coelichelin** consists of the following residues:

- Two residues of (2R)-2-amino-5-[formyl(hydroxy)amino]pentanoic acid
- One residue of (2S)-2-amino-5-(hydroxyamino)pentanoic acid
- One residue of (2R,3R)-3-hydroxybutanoic acid (allo-Threonine)

### **Quantitative Data**

The characterization of **coelichelin** and its metal complexes has been primarily achieved through mass spectrometry. The table below summarizes the key mass-to-charge ratio (m/z) values observed in these analyses.

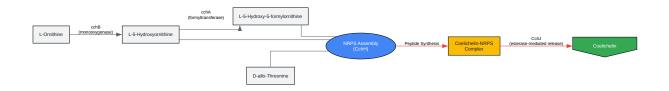
Analyte	Ionization Mode	Observed m/z	Description
Coelichelin	Positive ESI	566.2867	Protonated molecule [M+H]+
Fe-Coelichelin Complex	Positive ESI	619.1946	Iron complex [M- 2H+Fe]+

Table 1: Mass Spectrometry Data for Coelichelin and its Ferric Complex.[4]

## **Biosynthesis of Coelichelin**

**Coelichelin** is synthesized by a nonribosomal peptide synthetase (NRPS) system encoded by the cch gene cluster in Streptomyces coelicolor.[2][5] This pathway involves a series of enzymatic modifications and peptide bond formations.





Click to download full resolution via product page

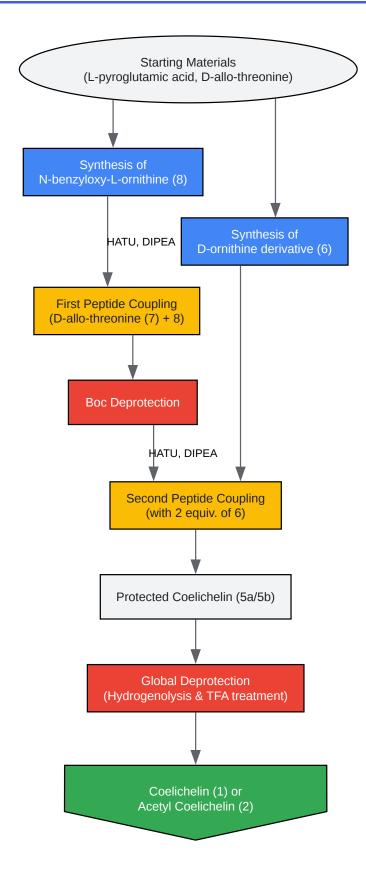
#### Coelichelin Biosynthetic Pathway.

The biosynthesis begins with the modification of L-ornithine. The enzyme CchB, an L-ornithine 5-monooxygenase, hydroxylates L-ornithine to L-5-hydroxyornithine.[6] Subsequently, CchA, an L-5-hydroxyornithine 5-formyl transferase, formylates the hydroxylated ornithine.[6] These modified amino acids, along with D-allo-threonine, are then assembled by the trimodular NRPS, CchH.[2] A notable feature of this system is the absence of a C-terminal thioesterase domain on CchH. Instead, the release of the final tetrapeptide from the NRPS is catalyzed by CchJ, which is a homolog of enterobactin esterase.[2]

### **Experimental Protocols**

A convergent total synthesis of **coelichelin** has been developed, which also allows for the production of its analogs.[1][7] The general workflow is depicted below.





Click to download full resolution via product page

Synthetic Workflow for Coelichelin.

### Foundational & Exploratory





Methodology: The synthesis takes advantage of the molecule's pseudo-symmetry.[1]

- Synthesis of Building Blocks: The key precursors, a D-ornithine derivative and N-benzyloxy-L-ornithine, are synthesized from commercially available starting materials such as Lpyroglutamic acid.[1]
- First Peptide Coupling: D-allo-threonine is coupled with N-benzyloxy-L-ornithine.[1]
- Boc Deprotection: The Boc protecting groups are removed to expose the peripheral amino groups.[1]
- Second Peptide Coupling: The resulting diamino intermediate is coupled with two equivalents of the D-ornithine derivative to form the protected tetrapeptide backbone.[1]
- Global Deprotection: The final step involves the removal of all protecting groups. This is
  typically achieved through hydrogenolysis to remove benzyl ethers and esters, followed by
  treatment with trifluoroacetic acid (TFA) to remove carbamates, yielding the final coelichelin
  product.[1]

The chrome azurol S (CAS) assay is a colorimetric method used to determine the iron-chelating activity of siderophores.

#### Protocol:

- A solution of the chrome azurol S reagent is prepared.
- The synthesized coelichelin or its analogs are added to the CAS solution at various concentrations.
- Desferrioxamine (DFO) is used as a positive control, and deionized water serves as a negative control.[1]
- The absorbance of the solution is measured at 630 nm.[1]
- A decrease in absorbance at this wavelength indicates a higher iron-binding activity, as the siderophore removes iron from the CAS-iron complex, causing a color change.[1]



This bioassay assesses the ability of **coelichelin** to deliver iron to bacteria, thereby promoting their growth under iron-restricted conditions.

#### Protocol:

- A siderophore-deficient bacterial strain, such as a mutant of Pseudomonas aeruginosa, is used as the reporter strain.[1][8]
- The bacteria are plated on an iron-deficient agar medium to induce the expression of siderophore uptake systems.[1]
- Sterile paper discs impregnated with solutions of **coelichelin** or its derivatives at various concentrations are placed on the agar surface.[1]
- The plates are incubated, and the diameter of the bacterial growth zone around each disc is measured.
- A larger growth zone indicates a greater ability of the compound to facilitate iron uptake and support bacterial growth.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Synthesis of the Siderophore Coelichelin and Its Utility as a Probe in the Study of Bacterial Metal Sensing and Response PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a new peptide natural product by Streptomyces coelicolor genome mining -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coelichelin | C21H39N7O11 | CID 3247071 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]



- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Coelichelin: A Comprehensive Technical Overview].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1225944#what-is-the-chemical-structure-of-coelichelin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com